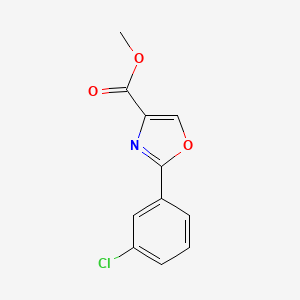
Methyl 2-bromomethyl-4-trifluoromethylbenzoate
説明
“Methyl 2-bromomethyl-4-trifluoromethylbenzoate” is a chemical compound with the CAS Number: 1214334-90-3 . It has a molecular weight of 283.04 and its IUPAC name is methyl 2-bromo-4-(trifluoromethyl)benzoate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-bromomethyl-4-trifluoromethylbenzoate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available data.科学的研究の応用
Applications in Analytical Methods
Methyl 2-bromomethyl-4-trifluoromethylbenzoate is a compound used in various fields of scientific research. One of its applications involves analytical methods for determining the presence of specific substances in different samples. For instance, it was used in the development of a sensitive method for measuring environmental phenols, including various parabens and triclosan, in human milk. The method utilized an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system, showcasing the compound's relevance in developing precise analytical techniques (Ye et al., 2008).
Applications in Agricultural Sciences
In the realm of agricultural sciences, Methyl 2-bromomethyl-4-trifluoromethylbenzoate's derivatives play a role in enhancing the delivery and effectiveness of fungicides. A study on solid lipid nanoparticles and polymeric nanocapsules as carriers for Carbendazim and Tebuconazole, two fungicides, revealed improved release profiles and reduced toxicity. This research underscores the potential of using such carriers to increase the efficacy of agricultural treatments while minimizing environmental and human health risks (Campos et al., 2015).
Applications in Environmental Microbiology
In environmental microbiology, research has shown that derivatives of Methyl 2-bromomethyl-4-trifluoromethylbenzoate are involved in the anaerobic metabolism of certain compounds by methanogenic cultures. For instance, the metabolism of m-cresol by these cultures indicated CO2 incorporation and the formation of 4-hydroxy-2-methylbenzoic acid, highlighting the compound's relevance in understanding microbial degradation pathways (Roberts et al., 1990).
Applications in Material Science
In material science, the compound's derivatives are used in the fabrication of intelligent, responsive microcapsules. For example, photo-responsive polyethyleneimine microcapsules were created using 4-bromomethyl-3-nitrobenzoic acid as a cross-linker. These capsules have potential applications in controlled release, demonstrating the compound's versatility in material design and engineering (Li et al., 2016).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
methyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)8-3-2-7(10(12,13)14)4-6(8)5-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDFQRXYVGZLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485097 | |
| Record name | methyl 2-bromomethyl-4-trifluoromethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromomethyl-4-trifluoromethylbenzoate | |
CAS RN |
157652-26-1 | |
| Record name | Benzoic acid, 2-(bromomethyl)-4-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157652-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromomethyl-4-trifluoromethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















